molecular formula C23H26FN3O4S B2924090 2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide CAS No. 921879-93-8

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide

Cat. No. B2924090
CAS RN: 921879-93-8
M. Wt: 459.54
InChI Key: ULFVCEDSNYUHDA-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-5-isopropylbenzenesulfonamide is a useful research compound. Its molecular formula is C23H26FN3O4S and its molecular weight is 459.54. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

This compound, as part of a broader class of arylazopyrazole pyrimidone clubbed heterocyclic compounds, has been explored for its antimicrobial activity. The synthesis of related compounds involves the condensation of ethyl-3-oxo-2-(2-(4-sulfamoylphenyl)hydrazono) butanoate with various hydrazides, leading to benzene sulfonamide derivatives with potential antimicrobial properties. These compounds have been evaluated against a range of bacteria and fungi, indicating the compound's potential in antimicrobial research and development (Sarvaiya, Gulati, & Patel, 2019).

COX-2 Inhibition for Therapeutic Applications

Another area of interest is the compound's role in inhibiting cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Studies have shown that introducing a fluorine atom into similar sulfonamide derivatives can preserve COX-2 potency while enhancing COX-1/COX-2 selectivity. This research has led to the development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, which are in clinical trials for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Antitumor and Antioxidant Properties

Further research into related sulfonamide derivatives has uncovered their potential antitumor and antioxidant properties. For instance, certain sulfonamides have demonstrated strong inhibition of human cytosolic isoforms of carbonic anhydrase, an enzyme involved in various physiological processes including tumor growth. This highlights the compound's relevance in the development of new anticancer therapies (Gul et al., 2016).

Development of Endothelin Receptor Antagonists

Research has also focused on developing endothelin receptor antagonists for treating cardiovascular diseases. Sulfonamide derivatives, through modifications at specific molecular regions, have shown promise in binding affinity and selectivity towards ET(A) receptors. These modifications have led to compounds with improved oral activity, potentially offering new avenues for treating conditions like hypertension and pulmonary arterial hypertension (Harada et al., 2001).

Enzymatic and Docking Studies for Antimicrobial Development

Ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives has been explored, with subsequent antimicrobial, enzyme assay, docking study, and toxicity analysis. This approach has led to the identification of compounds with potent antibacterial and antifungal activity, providing insights into their mode of action and potential as oral drug candidates (Tiwari et al., 2018).

properties

IUPAC Name

2-ethoxy-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26FN3O4S/c1-4-31-21-11-7-18(16(2)3)15-22(21)32(29,30)25-13-14-27-23(28)12-10-20(26-27)17-5-8-19(24)9-6-17/h5-12,15-16,25H,4,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFVCEDSNYUHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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